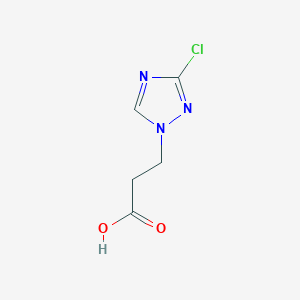

3-(3-chloro-1H-1,2,4-triazol-1-yl)propanoic acid

Descripción

Historical Context of Triazole Research

The exploration of 1,2,4-triazoles began in 1885 with Bladin’s pioneering synthesis using formamide and hydrazine derivatives. Early methodologies faced limitations in yield and scalability, but the discovery of triazoles’ aromaticity and amphoteric properties revolutionized their utility. By the mid-20th century, researchers recognized the 1,2,4-triazole scaffold’s capacity for hydrogen bonding and π-stacking interactions, making it indispensable in coordination chemistry and medicinal applications. The introduction of chlorine substituents, as seen in 3-(3-chloro-1H-1,2,4-triazol-1-yl)propanoic acid, emerged from efforts to modulate electronic properties and bioactivity profiles of triazole derivatives.

Significance of 1,2,4-Triazole Derivatives in Scientific Literature

1,2,4-Triazole derivatives dominate pharmaceutical research due to their:

- Broad-spectrum bioactivity : Antifungal agents like fluconazole and anticancer compounds such as those reported in ultrasound-assisted syntheses.

- Structural versatility : The triazole ring serves as a bioisostere for carboxylic acids and amides, enabling optimized pharmacokinetics.

- Coordination chemistry applications : Triazolate ligands form stable complexes with transition metals, useful in catalysis and materials science.

The chloro-substituted variant in 3-(3-chloro-1H-1,2,4-triazol-1-yl)propanoic acid enhances electrophilicity, facilitating nucleophilic substitution reactions critical for derivatization.

Research Evolution of Propanoic Acid-Containing Heterocycles

Propanoic acid’s integration into heterocyclic frameworks dates to the 1970s, when researchers recognized its potential to improve solubility and metabolic stability. Key advancements include:

The propanoic acid group in 3-(3-chloro-1H-1,2,4-triazol-1-yl)propanoic acid provides a carboxylate anchor for salt formation, improving formulation stability.

Current Research Landscape and Applications

Recent studies highlight three principal domains:

1. Anticancer Drug Development

- Compound 6d, a structurally analogous derivative, exhibited IC₅₀ = 13.004 µg/mL against HepG2 liver cancer cells via Protein Kinase B (Akt) inhibition.

- Mechanistic Insight : The chloro-triazole moiety disrupts ATP-binding pockets in kinase domains, while the propanoic acid tail enhances cellular uptake.

2. Synthetic Methodology Innovations

- Ultrasound-assisted synthesis reduces reaction times from hours to minutes compared to conventional heating (e.g., 45-minute vs. 8-hour protocols).

- Representative Reaction :

Triazole intermediate + Chloropropionic acid derivative → Ultrasound (45°C, 45 min) → 3-(3-Chloro-1H-1,2,4-triazol-1-yl)propanoic acid (82% yield)

3. Computational Chemistry Advances

Propiedades

IUPAC Name |

3-(3-chloro-1,2,4-triazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O2/c6-5-7-3-9(8-5)2-1-4(10)11/h3H,1-2H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZTWLJPHCFFRFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1CCC(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-1H-1,2,4-triazol-1-yl)propanoic acid typically involves the reaction of 3-chloro-1H-1,2,4-triazole with a suitable propanoic acid derivative. One common method is the alkylation of 3-chloro-1H-1,2,4-triazole with 3-bromopropanoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 3-(3-chloro-1H-1,2,4-triazol-1-yl)propanoic acid may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production may incorporate purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-chloro-1H-1,2,4-triazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chloro group on the triazole ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states of the compound.

Condensation Reactions: The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the triazole ring.

Condensation Reactions: Condensation reactions with alcohols or amines are often catalyzed by coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield triazole-amines, while condensation reactions with alcohols can produce triazole-esters.

Aplicaciones Científicas De Investigación

Biology: Triazole derivatives, including this compound, have shown promise as antimicrobial and antifungal agents. They are also being investigated for their potential as enzyme inhibitors.

Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

Industry: In the agricultural sector, triazole derivatives are used as fungicides and herbicides. Additionally, they find applications in the development of new materials with unique properties.

Mecanismo De Acción

The mechanism of action of 3-(3-chloro-1H-1,2,4-triazol-1-yl)propanoic acid depends on its specific application. In biological systems, triazole derivatives often exert their effects by inhibiting enzymes or interfering with cellular processes. For example, they may inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, leading to antifungal activity. The molecular targets and pathways involved can vary, but common targets include enzymes such as cytochrome P450 and other proteins involved in metabolic pathways.

Comparación Con Compuestos Similares

Structural Analogs: Halogen-Substituted Triazole Derivatives

Table 1: Key Physicochemical Properties of Selected Triazole Propanoic Acid Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| 3-(3-Chloro-1H-1,2,4-triazol-1-yl)propanoic acid | C₅H₆ClN₃O₂ | 175.58 | 1400144-81-1 | Cl at triazole 3-position; propanoic acid |

| 3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic acid | C₅H₆BrN₃O₂ | 220.02 | 933690-20-1 | Br at triazole 5-position; propanoic acid |

| 2-(3-Bromo-1H-1,2,4-triazol-1-yl)propanoic acid | C₅H₆BrN₃O₂ | 220.03 | 1795275-25-0 | Br at triazole 3-position; shorter chain |

| 3-(3-Amino-1H-1,2,4-triazol-1-yl)propanoic acid | C₅H₈N₄O₂ | 184.20 | 1522556-12-2 | NH₂ substituent; enhanced solubility |

| 3-[3-(Phenoxymethyl)-4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-1-yl]propanoic acid | C₁₈H₁₇N₃O₃S | 355.41 | Not reported | Bulky phenyl/sulfanylidene substituents |

Key Observations :

Halogen Substitution: Chlorine vs. bromine alters molecular weight and polarizability. Positional isomerism (e.g., 3-bromo vs. 5-bromo on the triazole ring) affects electronic distribution and steric interactions, influencing reactivity and bioactivity .

Amino-substituted derivatives (e.g., CID 19620639) introduce basic NH₂ groups, enhancing aqueous solubility and enabling salt formation, which is critical for pharmacokinetics .

Bulkier Substituents :

- Derivatives with phenyl or sulfanylidene groups (e.g., from Yerevan State University studies) demonstrate increased steric bulk, which may limit bioavailability but improve target specificity in enzyme inhibition .

Physicochemical Properties

- Solubility and LogP: The target compound’s calculated XLogP3 ≈ 0.8 (similar to brominated analogs) suggests moderate lipophilicity, suitable for oral absorption . Amino-substituted analogs (e.g., CID 19620639) exhibit lower LogP values due to polar NH₂ groups, favoring aqueous solubility .

Actividad Biológica

3-(3-Chloro-1H-1,2,4-triazol-1-yl)propanoic acid (CAS Number: 1243250-11-4) is a compound of interest due to its potential biological activities. It is characterized by the molecular formula C₅H₆ClN₃O₂ and is recognized for its structural features that include a triazole ring. This compound has been investigated for various biological effects, including antimicrobial and antifungal properties.

Antimicrobial Properties

Research indicates that 3-(3-chloro-1H-1,2,4-triazol-1-yl)propanoic acid exhibits significant antimicrobial activity. A study conducted on various bacterial strains demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, suggesting its potential as an alternative antimicrobial agent.

Antifungal Activity

In addition to its antibacterial properties, this compound has also shown antifungal activity against several pathogenic fungi. In vitro assays revealed that it could inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The mechanism of action appears to involve disruption of fungal cell membrane integrity, leading to cell lysis.

The biological activity of 3-(3-chloro-1H-1,2,4-triazol-1-yl)propanoic acid is thought to be mediated through its interaction with specific enzymes or receptors within microbial cells. For instance, it may inhibit the synthesis of ergosterol, a critical component of fungal cell membranes, thereby compromising their structural integrity.

Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of 3-(3-chloro-1H-1,2,4-triazol-1-yl)propanoic acid against a panel of microorganisms. The results are summarized in the table below:

| Microorganism | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Bactericidal |

| Escherichia coli | 64 | Bactericidal |

| Candida albicans | 16 | Fungicidal |

| Aspergillus niger | 32 | Fungicidal |

Study 2: In Vivo Efficacy

In vivo studies using murine models have indicated that treatment with this compound significantly reduced the severity of infections caused by Staphylococcus aureus. Mice treated with 3-(3-chloro-1H-1,2,4-triazol-1-yl)propanoic acid showed improved survival rates compared to untreated controls.

Safety and Toxicology

While the compound exhibits promising biological activity, safety assessments are crucial. It is classified as an irritant; thus, proper handling precautions should be observed during laboratory use. Further toxicological studies are necessary to fully understand its safety profile.

Q & A

Q. What are the optimal synthetic routes for 3-(3-chloro-1H-1,2,4-triazol-1-yl)propanoic acid, and how can reaction efficiency be improved?

Methodological Answer: The compound can be synthesized via one-pot reactions using triazole derivatives and chloro-substituted precursors. Key steps include:

- Substitution reactions : React 1H-1,2,4-triazole with 3-chloropropanoic acid derivatives under basic conditions (e.g., Na₂CO₃ or AcONa) to introduce the chloro-triazole moiety .

- Optimization : Adjust solvent systems (e.g., acetone/water mixtures) and heating conditions (reflux at 80–100°C) to enhance yield. Monitor reaction progress via TLC or HPLC .

- Purification : Use recrystallization from methanol or ethanol to isolate the product, ensuring purity >95% via elemental analysis .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Confirm regiochemistry of the triazole ring and propanoic acid chain. For example, the chloro-substituted triazole proton typically appears as a singlet near δ 8.5–9.0 ppm .

- IR Spectroscopy : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and triazole C-N stretches (1450–1600 cm⁻¹) .

- Mass Spectrometry (MS) : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z corresponding to C₅H₆ClN₃O₂) and fragmentation patterns .

- Elemental Analysis : Validate purity by matching calculated and observed C/H/N/Cl percentages (tolerance ≤0.4%) .

Q. How can factorial design improve experimental efficiency in synthesizing this compound?

Methodological Answer:

- Screening Factors : Use a 2^k factorial design to test variables like temperature (60–100°C), solvent polarity (acetone vs. ethanol), and base concentration (Na₂CO₃: 1–3 eq) .

- Response Surface Methodology (RSM) : Optimize yield and purity by modeling interactions between factors. For example, higher temperatures may reduce reaction time but increase side-product formation .

- Validation : Perform triplicate runs at predicted optimal conditions to confirm reproducibility .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to predict electronic properties (HOMO-LUMO gaps) and reactive sites for functionalization .

- Molecular Docking : Screen derivatives against target proteins (e.g., fungal CYP51 for antifungal studies) to prioritize synthesis of high-affinity analogs .

- Reaction Path Prediction : Employ reaction path search algorithms (e.g., GRRM) to identify intermediates and transition states, reducing trial-and-error in synthesis .

Q. How to resolve contradictory bioassay results across studies (e.g., antifungal vs. antibacterial activity)?

Methodological Answer:

- Standardized Assays : Use CLSI/MIC guidelines for antimicrobial testing to ensure consistency in inoculum size, growth media, and endpoint criteria .

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., chloro vs. methyl groups) across studies to identify confounding variables .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple sources, accounting for inter-lab variability .

Q. What strategies mitigate regioselectivity challenges during triazole substitution?

Methodological Answer:

- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) on the triazole ring to control substitution at the 3-position .

- Microwave-Assisted Synthesis : Enhance regioselectivity by accelerating reaction kinetics, reducing side-product formation .

- Catalytic Systems : Test transition-metal catalysts (e.g., Cu(I)) to promote selective C-Cl bond formation, leveraging mechanistic insights from analogous triazole syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.